molecular formula C17H16ClNO3 B2653984 (4-methoxyphenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate CAS No. 338413-44-8

(4-methoxyphenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate

Cat. No.: B2653984
CAS No.: 338413-44-8
M. Wt: 317.77
InChI Key: WEINSARAUXIUFW-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-methoxyphenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate is a useful research compound. Its molecular formula is C17H16ClNO3 and its molecular weight is 317.77. The purity is usually 95%.
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Scientific Research Applications

Antimitotic Agents

  • Ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate and its derivatives, including methoxy derivatives, have been studied for their antimitotic properties. These compounds have shown activity in several biological systems, with different isomers exhibiting varying levels of potency (Temple & Rener, 1992).

Directed Lithiation

  • Research on N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate demonstrates their potential in directed lithiation. This process involves the double lithiation on nitrogen and ortho to the directing metalating group, yielding high yields of substituted products (Smith, El‐Hiti, & Alshammari, 2013).

Estrogenic Metabolites Study

  • Investigations into methoxychlor and its estrogenic metabolites have revealed the transformation of methoxychlor into estrogenic products in vivo. This research is crucial for understanding the proestrogenic properties of compounds like methoxychlor (Bulger, Feil, & Kupfer, 1985).

Catalysis in Organic Synthesis

  • Studies on rhodium-catalyzed hydroboration of vinylarenes, including (4-methoxyphenyl)ethene, have provided insights into the mechanism of vinylborane formation and its relationship to silation (Brown & Lloyd‐Jones, 1994).

Prodrug Synthesis

  • The synthesis of carbamate analogues of bis-amidines, including (4-methoxyphenyl) variants, has been explored for their potential as prodrugs against various diseases (Rahmathullah et al., 1999).

Phase Transition Investigations

  • Research on (E)-4-(((2-Chlorophenyl)imino)methyl)-3-methoxyphenyl 4-(alkoxy)benzoate revealed insights into phase transitions and molecular structures of these compounds (Alamro et al., 2021).

Properties

IUPAC Name

(4-methoxyphenyl)methyl N-[(E)-2-(2-chlorophenyl)ethenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO3/c1-21-15-8-6-13(7-9-15)12-22-17(20)19-11-10-14-4-2-3-5-16(14)18/h2-11H,12H2,1H3,(H,19,20)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEINSARAUXIUFW-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC(=O)NC=CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)COC(=O)N/C=C/C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.